N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
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Overview
Description
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structural components, including a nitrophenyl group, a morpholino group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine under anhydrous conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a methyl-substituted phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Attachment of the Morpholino Group: The morpholino group is typically introduced via nucleophilic substitution, where a morpholine derivative reacts with an appropriate electrophile.
Incorporation of the Naphthyl Group: The naphthyl group can be attached through a Friedel-Crafts acylation reaction, using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxalamides depending on the nucleophile used.
Scientific Research Applications
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of novel materials, such as polymers and nanomaterials.
Biological Studies: Explored for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholino and naphthyl groups can enhance binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(4-methyl-2-nitrophenyl)-N2-(2-piperidino-2-(naphthalen-1-yl)ethyl)oxalamide: Similar structure but with a piperidino group instead of a morpholino group.
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(phenyl)ethyl)oxalamide: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthyl group enhances its aromaticity and potential for π-π interactions, while the morpholino group provides additional hydrogen bonding capabilities.
This compound’s distinct structural features make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N'-(4-methyl-2-nitrophenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-17-9-10-21(22(15-17)29(32)33)27-25(31)24(30)26-16-23(28-11-13-34-14-12-28)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,15,23H,11-14,16H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKNIKUBHDTCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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